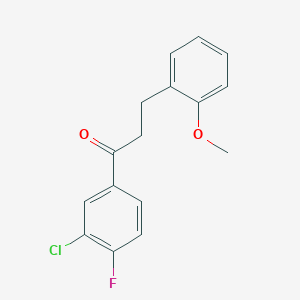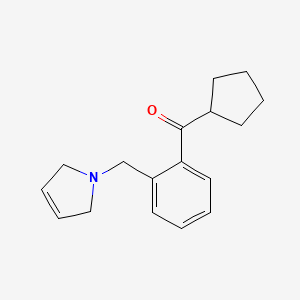
3'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone" is not directly studied in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of similar chemical entities. For instance, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane for quantitative NMR analysis of hydroxyl groups in lignins could potentially be adapted for analyzing the hydroxyl groups in the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, such as the treatment of 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide to produce a compound with a methoxy-isopropyl alcohol group . Similarly, acidic hydrolysis and intramolecular cyclization reactions are used to synthesize fluorinated coumarins . These methods could provide insights into potential synthetic routes for the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as DFT calculations and X-ray crystallography. For example, the crystal structure of a methoxy-isopropyl alcohol derivative was determined, revealing dihedral angles and intermolecular hydrogen bonding . These techniques could be applied to determine the molecular structure of "3'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone".
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various analyses. For instance, the intramolecular charge transfer, molecular electrostatic potential, and Fukui functions have been calculated to predict the biological effects of a chlorophenyl pyrazole derivative . These analyses could be relevant for understanding the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their crystal lattice structures and hydrogen bonding patterns, have been characterized . These studies provide a foundation for predicting the properties of "3'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone", such as its solubility, melting point, and potential for forming specific crystal structures.
Applications De Recherche Scientifique
Copolymerization and Material Science
- 3'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone has been utilized in the synthesis of novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are further copolymerized with styrene. These compounds demonstrate interesting thermal properties, with decomposition occurring in two distinct steps, suggesting potential applications in advanced material science and polymer technology (Savittieri et al., 2022).
Synthesis of Novel Compounds
- Research has shown the efficacy of this compound in synthesizing various ethylene derivatives, which are then copolymerized with styrene. These developments in synthetic chemistry can lead to the creation of new materials with potentially unique properties (Hussain et al., 2019).
Crystallography and Molecular Structure
- Studies involving substituted chalcones, including derivatives of 3'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone, have contributed to understanding molecular structures and packing motifs in crystallography. This is significant in the field of pharmaceuticals and materials science, where molecular structure profoundly affects material properties (Chopra et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-14(18)13(17)10-12/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHYVNZTPBQPCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644186 |
Source


|
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone | |
CAS RN |
898770-18-8 |
Source


|
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1327392.png)
![Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327393.png)








